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molecular formula Fe2(SO4)3<br>Fe2O12S3 B154349 Ferric sulfate CAS No. 10028-22-5

Ferric sulfate

Cat. No. B154349
M. Wt: 399.9 g/mol
InChI Key: RUTXIHLAWFEWGM-UHFFFAOYSA-H
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Patent
US07259176B2

Procedure details

A 750 ml, 4-necked glass flask equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet was charged under argon with 41.0 g (100 mmol) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate, 60.5 g (115 mmol) of iron(III) sulfate and a mixture prepared from 60 ml of dry ethanol and 300 ml of 0.4 N sulfuric acid aqueous solution. Then stirring was started and the reaction mixture was heated to 55-60° C. for 5 h. After cooling to room temperature, 300 ml of isopropyl acetate and 100 ml of water were added under stirring, then the organic phase was separated and transferred into a 500 ml glass flask equipped with a pH meter. After addition of 150 ml of water (pH was 3.0), ca. 58 ml of a 2 N sodium hydroxide aqueous solution were added dropwise at 20° C. until a pH of 12-12.5 was reached. The organic phase was removed and to the aqueous phase were added at 10-15° C. dropwise ca. 54 ml of a 2 N aqueous solution of sulfuric acid until a pH of 4-4.5 was reached. The product precipitated during the addition. The suspension was stirred over night at room temperature, 1.2 h in an ice bath and then filtered. The filter cake was washed with water and dried at 60° C./15 mbar to afford 17.23 g (94%) of 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde as white crystals with m.p. of 204° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[C:11]2[S:12][CH:13]=[CH:14][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1)C([O-])=O.C([NH+](CCCC)CCCC)CCC.C(O)C.S(=O)(=O)(O)O.C(OC(C)C)(=O)C>S([O-])([O-])(=O)=O.[Fe+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Fe+3].O>[OH:15][C:9]1[C:10]2[CH:14]=[CH:13][S:12][C:11]=2[C:6]([CH:2]=[O:1])=[CH:7][CH:8]=1 |f:0.1,5.6.7.8.9|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
OC(C(=O)[O-])C1=CC=C(C2=C1SC=C2)O.C(CCC)[NH+](CCCC)CCCC
Name
Quantity
60.5 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Then stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 750 ml, 4-necked glass flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
transferred into a 500 ml glass flask
CUSTOM
Type
CUSTOM
Details
equipped with a pH meter
ADDITION
Type
ADDITION
Details
After addition of 150 ml of water (pH was 3.0), ca. 58 ml of a 2 N sodium hydroxide aqueous solution
ADDITION
Type
ADDITION
Details
were added dropwise at 20° C. until a pH of 12-12.5
CUSTOM
Type
CUSTOM
Details
The organic phase was removed and to the aqueous phase
ADDITION
Type
ADDITION
Details
were added at 10-15° C. dropwise ca. 54 ml of a 2 N aqueous solution of sulfuric acid until a pH of 4-4.5
CUSTOM
Type
CUSTOM
Details
The product precipitated during the addition
STIRRING
Type
STIRRING
Details
The suspension was stirred over night at room temperature, 1.2 h in an ice bath
Duration
1.2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C./15 mbar

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2SC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.23 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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